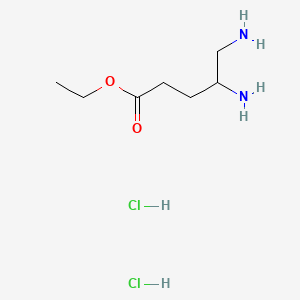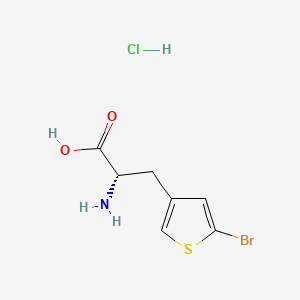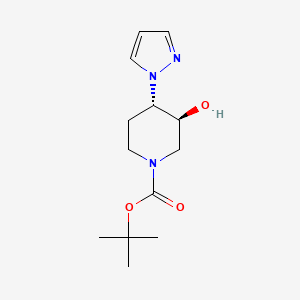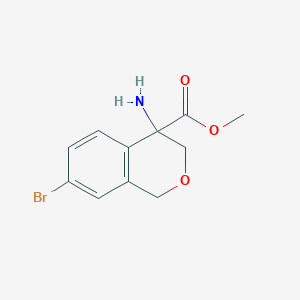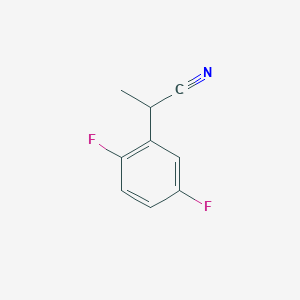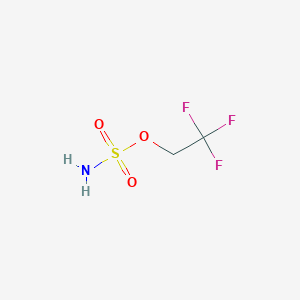
2,2,2-trifluoroethyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl sulfamate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoroethyl and sulfamate groups, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl sulfamate can be synthesized through several methods. One common approach involves the reaction of trifluoroethanol with sulfamic acid or its derivatives. The reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoroethyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroethyl sulfonate.
Reduction: Reduction reactions can convert it into trifluoroethyl amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Trifluoroethyl sulfonate.
Reduction: Trifluoroethyl amine derivatives.
Substitution: Various substituted trifluoroethyl derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl sulfamate involves its interaction with molecular targets through its trifluoroethyl and sulfamate groups. These groups can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modification of their activity. The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoroethyl group, which enhances its ability to participate in various chemical reactions .
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a sulfamate group.
2,2,2-Trifluoroethyl methanesulfonate: Contains a methanesulfonate group instead of a sulfamate group.
Uniqueness: 2,2,2-Trifluoroethyl sulfamate is unique due to its combination of trifluoroethyl and sulfamate groups, which provide distinct reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C2H4F3NO3S |
|---|---|
Peso molecular |
179.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl sulfamate |
InChI |
InChI=1S/C2H4F3NO3S/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) |
Clave InChI |
VJYFIYOHHYIOMA-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


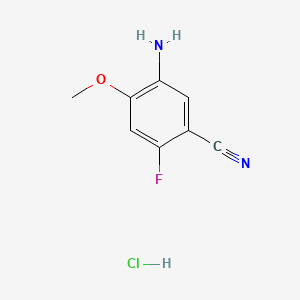
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
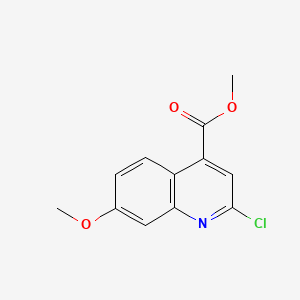
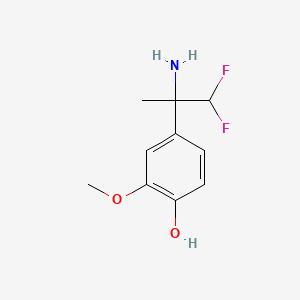
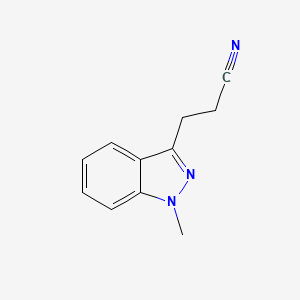
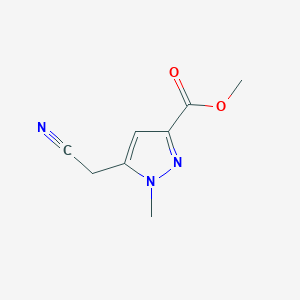
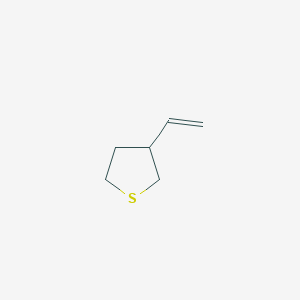
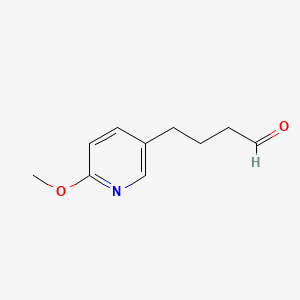
![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
